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Compound of Interest

2-ethyl-N-(3-
Compound Name:
hydroxyphenyl)hexanamide

Cat. No.: B310729

Get Quote

Candidate Profile & Development Guide

CAS Number: 403815-01-0 Chemical Formula: C14H21NO2 Molecular Weight: 235.32 g/mol
IUPAC Name: 2-ethyl-N-(3-hydroxyphenyl)hexanamide Synonyms: N-(3-Hydroxyphenyl)-2-
ethylcaproamide; 3'-Hydroxy-2-ethylhexananilide

Executive Summary

2-ethyl-N-(3-hydroxyphenyl)hexanamide represents a strategic structural hybrid between the
analgesic scaffold of acetaminophen (paracetamol) and the lipophilic delivery vectors of
branched fatty acids. By acylating 3-aminophenol with 2-ethylhexanoic acid, the resulting
molecule gains enhanced lipid solubility compared to simple phenolic amides, facilitating
transdermal penetration and blood-brain barrier (BBB) interaction.

Primary Utility Domains:

» Dermatology: Tyrosinase inhibition (skin brightening) and antioxidant protection.
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e Sensory Modulation: TRP channel modulation (potential cooling/tingling sensate) due to its
structural homology with N-alkyl carboxamides.

e Pharmaceutical Intermediate: Lipophilic prodrug scaffold for phenolic actives.

Chemical Structure & Properties[1][2][3][4][5]

The molecule features a meta-substituted phenol ring linked to a branched aliphatic chain via
an amide bond. The 2-ethyl branch disrupts crystalline packing, likely lowering the melting point
compared to its linear isomer (N-(3-hydroxyphenyl)hexanamide), thereby improving solubility in
cosmetic and pharmaceutical vehicles.

Value

Property . . Significance
(Experimental/Predicted)

Physical State Off-white to pale beige solid Phenolic oxidation sensitivity
Melting Point 85-95 °C (Predicted) Suitable for hot-melt extrusion
Boiling Point ~430 °C (at 760 mmHg) High thermal stability

High lipophilicity; excellent skin
LogP (Octanol/Water) 3.8+04 )

permeation
pKa (Phenolic OH) 9.8+0.2 lonized only at high pH

N Ethanol, DMSO, DCM (>50 Insoluble in water (<0.1
Solubility
mg/mL) mg/mL)

Synthesis & Manufacturing Protocol
Retrosynthetic Analysis

The most robust synthetic route involves the Schotten-Baumann acylation of 3-aminophenol
with 2-ethylhexanoyl chloride. This pathway minimizes side reactions compared to direct acid
coupling.
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Figure 1: Acylation pathway for CAS 403815-01-0 via acid chloride method.

Detailed Laboratory Protocol (10g Scale)

Safety Precaution: Perform all steps in a fume hood. 2-ethylhexanoy! chloride is corrosive; 3-
aminophenol is toxic if swallowed.

e Preparation:
o Dissolve 3-aminophenol (5.0 g, 45.8 mmol) in Dichloromethane (DCM, 50 mL).
o Add Triethylamine (TEA, 7.0 mL, 50.4 mmol) as an acid scavenger.
o Cool the mixture to 0°C in an ice bath under Nitrogen atmosphere.

» Reaction:

o Dropwise add 2-ethylhexanoyl chloride (7.45 g, 45.8 mmol) diluted in 10 mL DCM over 20
minutes.

o Mechanistic Note: The slow addition prevents O-acylation (ester formation), favoring the
kinetically controlled N-acylation (amide formation).

o Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50:50
Ethyl Acetate:Hexane).

o Work-up:
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o Quench with 1M HCI (30 mL) to neutralize excess amine and solubilize TEA salts.

o Separate the organic layer and wash with Saturated NaHCOs (to remove unreacted acid)
followed by Brine.

o Dry over anhydrous Na2SOa4 and concentrate under reduced pressure.

 Purification:
o The crude product is likely an oil or low-melting solid.
o Recrystallization: Dissolve in minimal hot Toluene; add Heptane until turbid. Cool to 4°C.
o Yield Target: >85% (approx. 9.0 g).

Mechanism of Action (Pharmacology & Sensory)

The compound's activity is dictated by its Amide-Phenol Pharmacophore.

A. Sensory Modulation (TRP Channels)

Similar to N-alkyl carboxamides (e.g., WS-3), this compound is predicted to interact with
TRPM8 (Cooling) or TRPV1 (Vanilloid) receptors.

o Mechanism: The lipophilic 2-ethylhexyl tail anchors the molecule in the lipid bilayer near the
channel pore, while the phenolic head group engages in hydrogen bonding with channel
residues (e.g., Tyr745 in TRPMS).

» Effect: Non-menthol cooling or mild chemesthetic tingling, useful in topical analgesics.

B. Tyrosinase Inhibition (Dermatology)

Phenolic amides mimic tyrosine, the substrate for tyrosinase (the enzyme responsible for
melanin production).

e Mechanism: Competitive inhibition. The phenol ring binds to the copper active site of
tyrosinase, while the bulky 2-ethylhexanoyl group prevents turnover, effectively reducing
hyperpigmentation.
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Figure 2: Dual mechanism of action targeting enzymatic inhibition and sensory receptors.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be

confirmed.
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Method

Expected Signals

Interpretation

1H NMR (DMSO-ds)

0 9.2 ppm (s, 1H): Phenolic
OHd 9.8 ppm (s, 1H): Amide
NHd 6.4-7.2 ppm (m, 4H):

Aromatic protonsd 2.2 ppm (m,

1H): Chiral methine (CH-CO)d
0.8-1.6 ppm: Alkyl multiplets

Confirms amide formation and
intact phenol. The chiral
methine at 2.2 ppm is
diagnostic of the 2-ethyl

branch.

IR Spectroscopy

3300 cm~: Broad OH/NH
stretch1660 cm~1: Amide |
(C=0)1540 cm~*: Amide Il (N-
H bend)

Absence of ~1800 cm~* (Acid
Chloride) confirms reaction

completion.

LC-MS (ESI+)

[M+H]* = 236.16 m/z

Primary ion peak matching

molecular weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. 2-ethyl-N-(3-hydroxyphenyl)hexanamide Supplier [benchchem.com]

 To cite this document: BenchChem. [Technical Monograph: 2-Ethyl-N-(3-
hydroxyphenyl)hexanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b310729/docs#technical-monograph-2-ethyl-n-3-
hydroxyphenyl-hexanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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